

GC-MS protocol for 2-Ethyl-4-methylpentan-1-ol analysis

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Compound of Interest

Compound Name: 2-Ethyl-4-methylpentan-1-ol

Cat. No.: B1200053

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An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **2-Ethyl-4-methylpentan-1-ol**

Introduction

2-Ethyl-4-methylpentan-1-ol ($C_8H_{18}O$, MW: 130.23 g/mol) is a branched-chain primary alcohol.[1][2][3] Its analysis is pertinent in various fields, including the characterization of alcoholic beverages, environmental monitoring, and as a potential biomarker for the consumption of certain foods.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of such volatile compounds due to its high separation efficiency and definitive mass-based detection.[4] This document provides a detailed protocol for the analysis of **2-Ethyl-4-methylpentan-1-ol** using GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For relatively clean standards or samples in a volatile organic solvent, a direct dilution is sufficient. For complex aqueous matrices, a liquid-liquid extraction (LLE) is recommended to isolate the analyte and remove non-volatile components.[5][6]

Protocol 1: Direct Dilution (for organic samples)

- Prepare a stock solution of **2-Ethyl-4-methylpentan-1-ol** in a volatile organic solvent such as hexane or dichloromethane.[4]
- Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[7]
- Transfer the final diluted sample into a 1.5 mL glass autosampler vial.[7]
- If the sample contains any particulates, centrifuge or filter it through a 0.22 µm filter prior to transfer into the vial.[8]

Protocol 2: Liquid-Liquid Extraction (LLE) (for aqueous samples)

- Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.
- Add 5 mL of dichloromethane (DCM) to the separatory funnel.[6]
- Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.[6]
- Allow the layers to separate completely. The organic DCM layer will be at the bottom.[6]
- Drain the lower organic layer into a clean glass vial.[6]
- Repeat the extraction of the aqueous layer with a second 5 mL portion of DCM and combine the organic extracts to improve recovery.[6]
- Dry the combined extract by passing it through a small amount of anhydrous sodium sulfate. [6]
- Transfer the dried extract to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis and can be adapted based on the specific instrumentation and column used.[4]

Parameter	Value / Description
GC System	Gas chromatograph with autosampler
Column	Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injector Temperature	250 °C[4]
Injection Volume	1 µL
Injection Mode	Split (e.g., 50:1 split ratio) or Splitless for trace analysis
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[4]
Oven Program	- Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes[4]
MS System	Quadrupole Mass Spectrometer or equivalent
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Scan Range	m/z 40 - 300[4]

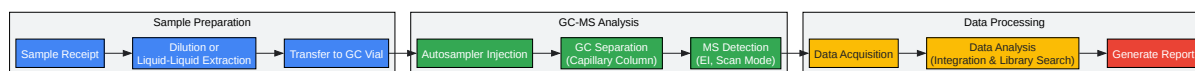
Data Presentation

Quantitative and qualitative identification of **2-Ethyl-4-methylpentan-1-ol** relies on its retention time and mass spectrum. The following table summarizes key identification parameters.

Parameter	Value
Molecular Formula	C ₈ H ₁₈ O[2]
Molecular Weight	130.23 g/mol [1]
Kovats Retention Index	948 - 962 (on a semi-standard non-polar column)[1]
Key Mass Fragments (m/z)	43 (Base Peak), 57, 70, 85, 55, 41[2]

Visualizations

The following diagram illustrates the general workflow for the GC-MS analysis of **2-Ethyl-4-methylpentan-1-ol**.



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Caption: GC-MS analysis workflow for **2-Ethyl-4-methylpentan-1-ol**.

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